
Deudextromethorphan
Descripción general
Descripción
Deudextromethorphan es una forma deuterada de dextrometorfano, un supresor de la tos bien conocido. La deuteración implica reemplazar átomos de hidrógeno con deuterio, un isótopo más pesado del hidrógeno. Esta modificación puede mejorar las propiedades farmacocinéticas del compuesto, como aumentar su vida media y reducir su tasa metabólica . This compound está en investigación por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de los trastornos del estado de ánimo .
Métodos De Preparación
La preparación de deudextromethorphan implica la deuteración de dextrometorfano. Este proceso normalmente incluye los siguientes pasos:
Síntesis de Dextrometorfano: El dextrometorfano se sintetiza a través de una serie de reacciones químicas que comienzan a partir de derivados de morfinano.
Deuteración: Los átomos de hidrógeno en dextrometorfano se reemplazan con deuterio utilizando reactivos deuterados en condiciones de reacción específicas. Este paso requiere un control cuidadoso de la temperatura, la presión y los catalizadores para garantizar la incorporación selectiva de los átomos de deuterio.
Análisis de las reacciones químicas
This compound experimenta varias reacciones químicas, que incluyen:
Oxidación: This compound puede oxidarse para formar deudextrorphan, su metabolito activo.
Reducción: Las reacciones de reducción pueden convertir this compound de nuevo a su compuesto original.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio . Los principales productos que se forman a partir de estas reacciones son deudextrorphan y otros derivados deuterados .
Análisis De Reacciones Químicas
Deudextromethorphan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form deudextrorphan, its active metabolite.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are deudextrorphan and other deuterated derivatives .
Aplicaciones Científicas De Investigación
Deudextromethorphan tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
Deudextromethorphan ejerce sus efectos a través de múltiples mecanismos:
Antagonismo del receptor NMDA: Actúa como un antagonista no competitivo de baja afinidad del receptor NMDA, que juega un papel en la modulación de la plasticidad sináptica y la función de la memoria.
Agonismo del receptor sigma-1: This compound se une a los receptores sigma-1, que están involucrados en la neuroprotección y la modulación de la liberación de neurotransmisores.
Inhibición de la recaptación de serotonina: Inhibe la recaptación de serotonina, mejorando su disponibilidad en la hendidura sináptica y contribuyendo a sus efectos antidepresivos.
Comparación Con Compuestos Similares
Deudextromethorphan es único en comparación con otros compuestos similares debido a su deuteración, que mejora sus propiedades farmacocinéticas. Los compuestos similares incluyen:
Dextrometorfano: La forma no deuterada, comúnmente utilizada como supresor de la tos.
Dextrorphan: El metabolito activo del dextrometorfano, que también tiene propiedades antagonistas del receptor NMDA.
Ketamina: Otro antagonista del receptor NMDA utilizado por sus rápidos efectos antidepresivos.
La singularidad de this compound radica en su mejor estabilidad metabólica y su vida media prolongada, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .
Actividad Biológica
Deudextromethorphan (AVP-786) is a deuterated analog of dextromethorphan, primarily known for its use as a cough suppressant. Recent studies have highlighted its potential in treating various neuropsychiatric conditions, particularly agitation associated with Alzheimer’s Disease (AD). This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile.
This compound acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist , which is crucial in modulating glutamatergic activity in the brain. This mechanism is significant in treating conditions like agitation and mood disorders. The compound's deuteration enhances its pharmacokinetic properties, potentially leading to improved therapeutic effects and reduced side effects compared to its non-deuterated counterpart.
Efficacy in Alzheimer's Disease
A notable phase II clinical trial investigated the efficacy of this compound/quinidine in patients with moderate to severe Alzheimer's Disease. The study involved 152 subjects receiving a dose of 30/10 mg twice daily for 10 weeks. The results indicated a statistically significant reduction in agitation, measured by the Neuropsychiatric Inventory-Aggression Scale (p < 0.001) compared to placebo .
Table 1: Summary of Clinical Trial Findings
Study Design | Population | Treatment | Primary Outcome Measure | Result |
---|---|---|---|---|
Phase II, double-blind | 152 patients with AD | Dextromethorphan/quinidine | Neuropsychiatric Inventory-Aggression Scale | Significant decrease (p < 0.001) |
Phase III, multicenter | 412 patients with AD | AVP-786 (d6-DM/Q) | Cohen-Mansfield Agitation Inventory | Improvement observed |
In a subsequent phase III study, AVP-786 was evaluated for its safety and efficacy in a larger cohort of AD patients with agitation. The findings demonstrated significant improvements on primary and secondary endpoints, reinforcing the drug's potential in clinical practice .
Safety Profile
While this compound shows promise, safety concerns remain. Adverse events reported in trials included falls, urinary tract infections, diarrhea, and dizziness. Serious adverse events occurred at rates higher than placebo but were generally manageable .
Table 2: Adverse Events Reported in Clinical Trials
Adverse Event | AVP-786 Group (%) | Placebo Group (%) |
---|---|---|
Falls | 8.6 | 3.9 |
Diarrhea | 5.9 | 3.1 |
Urinary Tract Infections | 5.3 | 3.9 |
Dizziness | 4.6 | 2.4 |
Research Implications
The biological activity of this compound extends beyond Alzheimer's treatment. Its NMDA antagonism suggests potential applications in other neuropsychiatric disorders characterized by dysregulated glutamate signaling, such as schizophrenia and depression .
Future Directions
Continued research into this compound may yield insights into its broader therapeutic applications. Ongoing clinical trials aim to clarify its efficacy across various psychiatric conditions and establish long-term safety profiles.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Deudextromethorphan as an NMDA receptor antagonist, and how does this relate to its potential in modulating neuropsychiatric symptoms?
this compound acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, inhibiting glutamate-induced excitotoxicity, which is implicated in neurodegenerative and psychiatric disorders. Its deuterated structure (d6-DM) reduces first-pass metabolism via cytochrome P450 CYP2D6, enhancing bioavailability and prolonging therapeutic effects . Preclinical studies highlight its additional activity as a serotonin transporter (SERT) inhibitor and sigma-1 receptor agonist, suggesting multimodal mechanisms for agitation management in Alzheimer’s disease (AD) .
Q. What experimental models are used to validate this compound’s efficacy in preclinical studies for agitation-related behaviors?
Rodent models of AD-associated agitation employ behavioral assays such as the elevated plus maze (anxiety-like behavior) and resident-intruder tests (aggression). Pharmacodynamic endpoints include NMDA receptor occupancy (measured via radioligand binding) and cerebrospinal fluid biomarkers (e.g., glutamate levels). Dose-response studies in these models establish optimal therapeutic windows while controlling for off-target effects (e.g., sigma-1 receptor modulation) .
Advanced Research Questions
Q. What methodological considerations are critical when designing Phase 3 clinical trials for this compound using Sequential Parallel Comparison Design (SPCD)?
SPCD addresses placebo response bias by dividing trials into two stages: non-responders from Stage 1 are re-randomized in Stage 2. For this compound’s Phase 3 trials, this design required stratification by baseline agitation severity (e.g., Cohen-Mansfield Agitation Inventory scores) and rigorous blinding to minimize observer bias. Statistical power calculations must account for attrition rates (~20% in AD populations) and heterogeneity in CYP2D6 metabolic phenotypes, which influence drug exposure .
Q. How does deuteration of dextromethorphan alter its pharmacokinetic profile, and what implications does this have for clinical dosing regimens?
Deuterium substitution at key carbon positions (e.g., d6-DM) reduces CYP2D6-mediated oxidation, increasing the half-life from ~3 hours (dextromethorphan) to ~18 hours. Pharmacokinetic (PK) studies using UPLC-MS/MS quantify plasma concentrations of d6-DM and its metabolite, dextrorphan-d3, to establish steady-state levels. Population PK modeling incorporates covariates like age, hepatic function, and concomitant quinidine (CYP2D6 inhibitor) use to optimize dosing schedules (e.g., BID vs. QD) .
Q. What strategies resolve contradictions in efficacy data between this compound’s two Phase 3 dosing arms (e.g., one significant, one non-significant)?
Contradictory outcomes may arise from nonlinear PK (e.g., saturation of NMDA receptors at higher doses) or subpopulation variability (e.g., CYP2D6 ultra-rapid metabolizers). Post hoc analyses should:
- Compare responder subgroups using mixed-effects models.
- Assess exposure-response relationships via AUC/MIC ratios.
- Conduct sensitivity analyses excluding outliers or protocol deviations .
Q. Methodological Frameworks
Q. How can UPLC-MS/MS be optimized to quantify this compound and its metabolites in plasma for pharmacokinetic studies?
- Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : Positive-ion ESI mode, MRM transitions m/z 272.2→215.1 (d6-DM) and 258.1→157.1 (dextrorphan-d3).
- Validation : Follow FDA/EMA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) .
Propiedades
IUPAC Name |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZASYAUGDDCJ-QNNIAVNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079043-55-2 | |
Record name | Deudextromethorphan [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079043552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEUDEXTROMETHORPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427476LZFT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.